S-(N-Methylcarbamoyl)glutathione-d3
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Overview
Description
S-(N-Methylcarbamoyl)glutathione-d3 is a chemically reactive glutathione conjugate identified by CAS No. 127633-23-2. . This compound is a stable isotope-labeled version of S-(N-Methylcarbamoyl)glutathione, which is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(N-Methylcarbamoyl)glutathione-d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecule. This process is typically carried out using deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
S-(N-Methylcarbamoyl)glutathione-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Scientific Research Applications
S-(N-Methylcarbamoyl)glutathione-d3 is widely used in scientific research, including:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: The compound is used to study the metabolic pathways and interactions of glutathione conjugates.
Medicine: It is used in pharmacokinetic and metabolic studies to understand the behavior of drugs and their metabolites.
Industry: The compound is used in quality control applications for the production of glutathione and related compounds
Mechanism of Action
The mechanism of action of S-(N-Methylcarbamoyl)glutathione-d3 involves its ability to donate an N-methylcarbamoyl moiety to nucleophilic amino acids like cysteineThe compound’s reactivity is attributed to its chemically reactive glutathione conjugate structure .
Comparison with Similar Compounds
Similar Compounds
S-(N-Methylcarbamoyl)glutathione: The non-deuterated version of the compound.
N-Methylformamide (NMF): An investigational antitumor agent related to the compound.
Uniqueness
S-(N-Methylcarbamoyl)glutathione-d3 is unique due to its stable isotope labeling, which allows for precise quantitation and tracking in metabolic studies. The incorporation of deuterium atoms enhances the compound’s stability and provides valuable insights into its pharmacokinetic and metabolic profiles .
Properties
CAS No. |
127633-23-2 |
---|---|
Molecular Formula |
C12H20N4O7S |
Molecular Weight |
367.391 |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(trideuteriomethylcarbamoylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1/i1D3 |
InChI Key |
ROWIKVIWEBGFSY-LLYRNZNTSA-N |
SMILES |
CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Synonyms |
N-[N-L-γ-Glutamyl-S-[(methyl-d3-amino)carbonyl]-L-cysteinyl]glycine; |
Origin of Product |
United States |
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